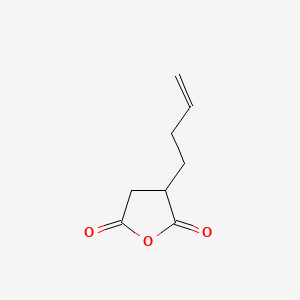
3-But-3-en-1-yldihydrofuran-2,5-dione
Cat. No. B8520493
Key on ui cas rn:
38003-65-5
M. Wt: 154.16 g/mol
InChI Key: CNNCFWUTUQLKNM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04203730
Procedure details


Into a 5 liter/3 neck Pyrex flask equipped with a condenser, addition funnel, thermometer, gas inlet tube, mechanical stirrer, and heating mantle was weighed 2200 grams of polybutene having a molecular weight of about 432 and an unsaturation content of 99.6. Into the addition funnel was placed 3.3 grams of paratoluene sulfonic acid dissolved in 6.6 grams of acetic anhydride and 450.5 grams of maleic anhydride (4.24 moles) which was melted and kept in a liquid state with heat lamps. The polymer in the flask is stirred and heated to a temperature of about 215° C. under a nitrogen atmosphere. The melted maleic anhydride catalyst mixture was added dropwise to the stirred polymer at a rate such that the reaction mixture temperature could be maintained between 210° to 215° C. without flooding the condenser. The addition under these conditions required 4 hours. During the addition, two drops of anti-foam fluid was added to reduce foaming. After the addition of the maleic anhydride the reaction mixture was maintained at 215° C. for 21 hours. The reaction mixture at the end of this period was increased to 235° C. The condenser was replaced with a distillation head and air cooled condenser. The nitrogen flow through the gas inlet tube was increased to 4 SCFH and the unreacted maleic anhydride was thus stripped from the reaction mixture for 2 hours. The mixture was cooled and filtered. The product polybutenyl succinic anhydride obtained had an activity of 67%, the balance of the material being unreacted polybutene with a viscosity of 336 SUS at 100° C. The infrared spectrum displayed carbonyl absorptions at 1870 (medium), 1790 (strong), and 1710 (weak).
[Compound]
Name
polybutene
Quantity
2200 g
Type
reactant
Reaction Step One

[Compound]
Name
99.6
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two







Identifiers


|
REACTION_CXSMILES
|
[C:1]1(C)[CH:6]=CC(S(O)(=O)=O)=[CH:3][CH:2]=1.[C:12]1(=[O:18])[O:17][C:15](=[O:16])[CH:14]=[CH:13]1>C(OC(=O)C)(=O)C.C1(=O)OC(=O)C=C1>[CH2:6]=[CH:1][CH2:2][CH2:3][CH:14]1[C:15](=[O:16])[O:17][C:12](=[O:18])[CH2:13]1
|
Inputs


Step One
[Compound]
|
Name
|
polybutene
|
|
Quantity
|
2200 g
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Two
[Compound]
|
Name
|
99.6
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Three
|
Name
|
|
|
Quantity
|
3.3 g
|
|
Type
|
reactant
|
|
Smiles
|
C1(=CC=C(C=C1)S(=O)(=O)O)C
|
Step Four
|
Name
|
|
|
Quantity
|
450.5 g
|
|
Type
|
reactant
|
|
Smiles
|
C1(\C=C/C(=O)O1)=O
|
Step Five
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C1(\C=C/C(=O)O1)=O
|
Step Six
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C1(\C=C/C(=O)O1)=O
|
Step Seven
|
Name
|
|
|
Quantity
|
6.6 g
|
|
Type
|
solvent
|
|
Smiles
|
C(C)(=O)OC(C)=O
|
Step Eight
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
catalyst
|
|
Smiles
|
C1(\C=C/C(=O)O1)=O
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
215 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
The polymer in the flask is stirred
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Into a 5 liter/3 neck Pyrex flask equipped with a condenser, addition funnel
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
thermometer, gas inlet tube, mechanical stirrer, and heating mantle
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
could be maintained between 210° to 215° C.
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
The addition under these conditions required 4 hours
|
|
Duration
|
4 h
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
During the addition, two drops of anti-foam fluid
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
was added
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
was maintained at 215° C. for 21 hours
|
|
Duration
|
21 h
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The reaction mixture at the end of this period was increased to 235° C
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
cooled condenser
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The nitrogen flow through the gas inlet tube was increased to 4 SCFH
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The mixture was cooled
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C=CCCC1CC(=O)OC1=O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
